2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a fused chromene-pyrrole-dione system, with substituents at positions 1, 2, 6, and 5. The 4-methoxyphenyl group at position 1 and the furan-2-ylmethyl group at position 2 introduce distinct electronic and steric properties, while the 6,7-dimethyl substituents enhance structural rigidity. This compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, enabling high functional group compatibility and scalability .
Properties
Molecular Formula |
C25H21NO5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H21NO5/c1-14-11-19-20(12-15(14)2)31-24-21(23(19)27)22(16-6-8-17(29-3)9-7-16)26(25(24)28)13-18-5-4-10-30-18/h4-12,22H,13H2,1-3H3 |
InChI Key |
GSGAMCUQPCIYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that compounds structurally similar to 2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For example, derivatives of chromeno-pyrrole structures have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and potential as therapeutic agents .
Antimicrobial Properties
There is emerging evidence suggesting that this compound may possess antimicrobial activity. Studies have shown that similar furan-containing compounds demonstrate efficacy against a range of bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Materials Science
Organic Electronics
The unique structural features of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the electronic properties of related compounds has shown promise in enhancing the efficiency of these devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria; minimum inhibitory concentrations were established. |
| Study C | Organic Electronics | Explored the compound's potential as a semiconductor; preliminary results indicated favorable charge transport properties. |
Mechanism of Action
The mechanism by which 2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways and result in the observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes can be contextualized against similar derivatives within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Key analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
However, yields for analogs with bulky or polar groups (e.g., 2-hydroxyethyl in 4{4–19-7}) are moderate (52%), likely due to steric hindrance during cyclization . Derivatives with simple aryl groups (e.g., phenyl) at position 1 exhibit higher yields (60–85%) under similar conditions, as seen in earlier synthetic protocols .
Electronic and Steric Modulation: The 4-methoxyphenyl group in the target compound donates electron density via the methoxy group, contrasting with the electron-withdrawing 4-fluorophenyl group in 8g . This difference may influence solubility and reactivity in downstream functionalization. The 3,4,5-trimethoxyphenyl group in 4{4–19-7} provides multiple electron-donating methoxy groups, which could enhance binding affinity in biological systems compared to monosubstituted aryl groups .
Spectral and Physical Properties :
- IR spectra of analogs consistently show strong C=O stretches near 1710–1720 cm<sup>−1</sup>, confirming the dione moiety .
- Melting points vary significantly (150–220°C), with higher values observed for polar derivatives like 4{4–19-7} (195–197°C), likely due to intermolecular hydrogen bonding from the hydroxyethyl group .
Research Findings and Implications
- Synthetic Flexibility: The multicomponent approach enables rapid diversification of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, with over 223 analogs reported . Substituents at positions 1 and 2 are critical for tuning electronic properties and biological activity.
- Biological Potential: While specific data for the target compound are unavailable, analogs with trimethoxyphenyl (e.g., 4{4–19-7}) or fluorophenyl (e.g., 8g) groups are being investigated for anticancer and antimicrobial activity due to their structural resemblance to bioactive natural products .
- Limitations : The target compound’s furan-2-ylmethyl group may confer lower metabolic stability compared to saturated alkyl chains, a common challenge in furan-containing pharmaceuticals.
Biological Activity
2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 432.5 g/mol. The structure consists of a furan ring, a chromeno[2,3-c]pyrrole core, and various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit several biological activities, including:
- Antioxidant Activity : Chromeno derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress .
- Antiviral Activity : Some derivatives have been reported to inhibit the main protease (Mpro) of SARS-CoV-2, indicating potential antiviral applications .
- Enzyme Modulation : These compounds may act as glucokinase activators and mimetics of glycosaminoglycans, suggesting roles in metabolic regulation .
The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to its structural compatibility with active sites.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antioxidant Studies : A study demonstrated that chromeno derivatives possess strong radical scavenging capabilities. The antioxidant activity was assessed using DPPH and ABTS assays, showing IC50 values comparable to established antioxidants .
- Antiviral Properties : Research highlighted the efficacy of certain chromeno derivatives against viral infections. The compound exhibited inhibition of viral replication in vitro against various strains .
- Enzyme Inhibition : The ability of these compounds to inhibit key metabolic enzymes has been documented. Specific studies showed that they could modulate glucokinase activity, which is crucial for glucose metabolism .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
